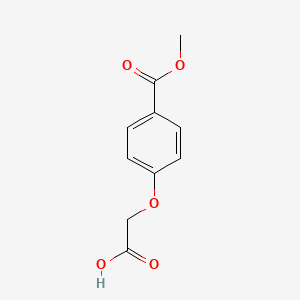

2-(4-(Methoxycarbonyl)phenoxy)acetic acid

Vue d'ensemble

Description

“2-(4-(Methoxycarbonyl)phenoxy)acetic acid” is a chemical compound with the molecular formula C10H10O5 . It is a derivative of benzoic acid and reacts as a weak acid to neutralize bases .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound is synthesized from a series of reactions involving aminothiazole compounds possessing a phenoxy acetic acid moiety . Further details about the synthesis process can be found in the referenced papers .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 194.05790880 g/mol .

Chemical Reactions Analysis

As a derivative of benzoic acid, “this compound” reacts as a weak acid to neutralize bases . More information about its chemical reactions can be found in the referenced documents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 194.18 g/mol, an XLogP3 of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 194.05790880 g/mol, and a monoisotopic mass of 194.05790880 g/mol .

Applications De Recherche Scientifique

Anti-Mycobacterial Agents

2-(4-(Methoxycarbonyl)phenoxy)acetic acid derivatives have been explored for their potential in treating mycobacterial infections. A study by Yar et al. (2006) demonstrated that the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones led to the formation of compounds that showed anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This research highlights the compound's utility in developing new anti-tuberculosis agents (Yar, Siddiqui, & Ali, 2006).

Antimicrobial Agents

The antimicrobial properties of this compound derivatives were studied by Noolvi et al. (2016). They synthesized a series of 1,3,4-thiadiazole derivatives of the compound, which exhibited significant in vitro antimicrobial activities against several microbial strains. This indicates the potential of these derivatives in the development of new antimicrobial drugs (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Crystal Structures and Metal Interactions

Research into the crystal structures and metal interactions of phenoxyacetic acid derivatives, including those similar to this compound, provides insights into their chemical properties and potential applications in material science. O'Reilly et al. (1987) investigated the crystal structures of various complexes, shedding light on their stereochemistry and potential applications in catalysis and material design (O'Reilly, Smith, Kennard, & Mak, 1987).

Novel Catalyst Development

The compound has also been used in the development of novel catalysts. Yakura et al. (2018) developed [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This research indicates its utility in organic synthesis and industrial chemistry (Yakura, Fujiwara, Nishi, Nishimura, & Nambu, 2018).

Antiviral Activity Evaluation

The antiviral properties of phenoxy acetic acid derivatives have been explored as well. Shahar Yar et al. (2009) synthesized several substituted phenoxy acetic acid derivatives and evaluated their in vitro antiviral activity, although none showed significant specific antiviral activity. This research contributes to the exploration of new antiviral agents (Shahar Yar, Bakht, Siddiqui, Abdullah, & De Clercq, 2009).

Safety and Hazards

The safety data sheet for “2-(4-(Methoxycarbonyl)phenoxy)acetic acid” indicates that it is a hazardous substance. It has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Propriétés

IUPAC Name |

2-(4-methoxycarbonylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFPZVJGGGBAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90812-66-1 | |

| Record name | 4-(Carboxymethoxy)-benzoic acid 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)

![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)

![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)